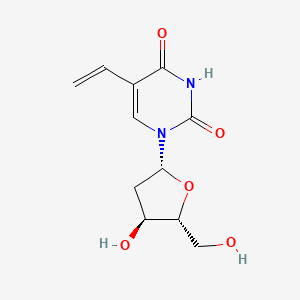

5-Vinyl-2'-deoxyuridine

Description

Propriétés

IUPAC Name |

5-ethenyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h2,4,7-9,14-15H,1,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAQOXBNCODRSI-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970866 | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-ethenyl-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55520-67-7 | |

| Record name | 5-Vinyl-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55520-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Vinyl-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055520677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-ethenyl-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-VINYLDEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87V72AT994 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 5-Vinyl-2'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinyl-2'-deoxyuridine (VdU) is a synthetic thymidine analog that has garnered significant interest in biomedical research due to its multifaceted biological activities. As a substrate for DNA synthesis, it can be metabolically incorporated into the genomic DNA of proliferating cells. This characteristic has been exploited for monitoring DNA replication and has paved the way for innovative therapeutic strategies, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity of VdU, with a focus on its anticancer and antiviral properties. It includes a summary of available quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction

This compound is a nucleoside analog distinguished by a vinyl group at the C5 position of the uracil base. This modification allows for its recognition and incorporation into newly synthesized DNA by cellular polymerases during the S-phase of the cell cycle.[1][2] The presence of the vinyl moiety provides a unique chemical handle that can be targeted through bioorthogonal chemistry, such as the inverse electron-demand Diels-Alder (IEDDA) "click" reaction.[1][3] This feature has positioned VdU as a valuable tool for both basic research and therapeutic applications, offering an alternative to more established thymidine analogs like 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU).[1][2]

Anticancer Activity

The primary anticancer strategy involving VdU leverages its incorporation into the DNA of rapidly dividing cancer cells. Once integrated, VdU acts as a molecular beacon that can be targeted for therapeutic intervention.

Mechanism of Action: DNA-Templated Click Chemistry

A novel and promising anticancer approach involves the use of VdU in a DNA-templated "click" chemistry strategy.[3][4] In this two-step therapeutic paradigm, cancer cells are first treated with VdU, which is incorporated into their DNA. Subsequently, a second molecule, such as an acridine-tetrazine conjugate, is administered.[4] This molecule then specifically reacts with the vinyl group of the incorporated VdU via an IEDDA reaction, leading to the formation of a cytotoxic product directly within the cancer cell's genome.[3][4] This targeted approach minimizes off-target effects and enhances the therapeutic index.

The formation of this bulky adduct within the DNA duplex induces significant DNA damage, primarily in the form of double-strand breaks (DSBs).[4] This damage triggers a cellular DNA Damage Response (DDR), leading to cell cycle arrest in the S-phase and subsequent induction of apoptosis, or programmed cell death.[3][4]

Signaling Pathway of VdU-Induced DNA Damage and Apoptosis

While direct studies on the VdU-induced signaling pathway are emerging, the mechanism is expected to be similar to that of other DNA-damaging nucleoside analogs like EdU.[4][5] The incorporation of the modified nucleoside leads to replicative stress and the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases. These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53.[5] Phosphorylation of the histone variant H2AX (to form γH2AX) serves as a key marker for DNA double-strand breaks.[5] The activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis.

Caption: VdU-induced DNA damage signaling pathway.

Quantitative Data on Anticancer Activity

Specific IC50 values for this compound in various cancer cell lines are not extensively reported in the currently available literature. However, the efficacy of the DNA-templated click chemistry approach has been demonstrated to strongly reduce cell viability in both 2D and 3D cultured cancer cells.[4] For context, the related nucleoside analog, 5-fluoro-2'-deoxyuridine (5-FUdr), has reported IC50 values in the nanomolar range against certain cancer cell lines.[6]

Table 1: Cytotoxicity of Related Nucleoside Analogs

| Compound | Cell Line | IC50 (nM) | Reference |

| 5-FUdr | Murine Thymoma (Ly-2.1+) | 0.51 | [6] |

| 5-FUdr-succ | Murine Thymoma (Ly-2.1+) | 5.2 | [6] |

| 5-FUdr-anti-Ly-2.1 | Murine Thymoma (Ly-2.1+) | 6 | [6] |

Antiviral Activity

Early studies have explored the antiviral potential of VdU, particularly against herpesviruses.

Mechanism of Action

The proposed antiviral mechanism of VdU is analogous to that of other 5-substituted 2'-deoxyuridines, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU).[7] These compounds are selectively phosphorylated by viral thymidine kinase (TK), an enzyme that is much more efficient at activating these analogs than its cellular counterpart.[8] This preferential phosphorylation effectively traps the drug inside the virus-infected cells.[8]

Once converted to its triphosphate form, VdU-triphosphate can act as a competitive inhibitor of the viral DNA polymerase, thereby halting viral genome replication.[9] It can also be incorporated into the growing viral DNA chain, leading to chain termination or a dysfunctional viral genome.[6]

Caption: Proposed antiviral mechanism of action for VdU.

Quantitative Data on Antiviral Activity

While one study reported that 2'-deoxy-5-vinyluridine showed no toxicity or anti-leukemic or anti-parasitic activity in animals, its related compound, 2'-deoxy-5-vinylcytidine, was found to be active against herpes virus replication with an ID50 of 0.2 microgram/ml for both type 1 and type 2 herpes virus.[7] The structurally similar compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), has demonstrated potent anti-herpes activity.

Table 2: Antiviral Activity of a Related Nucleoside Analog

| Compound | Virus | Assay | EC50 / ID50 | Reference |

| 2'-deoxy-5-vinylcytidine | Herpes Simplex Virus (Type 1 & 2) | Not Specified | 0.2 µg/mL | [7] |

Experimental Protocols

DNA Incorporation and Cell Proliferation Assay

This protocol is adapted for the use of VdU to monitor DNA synthesis, which is a key indicator of cell proliferation.

Caption: Experimental workflow for VdU-based cell proliferation assay.

Protocol:

-

Cell Seeding: Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate for high-throughput analysis or chamber slides for microscopy). Allow cells to adhere and resume proliferation overnight.

-

VdU Labeling: Add VdU to the culture medium at a final concentration of 10-20 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.

-

Cell Fixation: After incubation, remove the VdU-containing medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Click Reaction: Prepare the click reaction cocktail containing a fluorescently labeled tetrazine derivative. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing and Counterstaining: Wash the cells with PBS. If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Analysis: Image the cells using fluorescence microscopy or analyze the cell population by flow cytometry to quantify the percentage of VdU-positive (proliferating) cells.

Comet Assay for DNA Damage Assessment

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

Protocol:

-

Cell Preparation: After treatment with VdU and a subsequent "clickable" cytotoxic agent, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.

-

Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Western Blotting for DNA Damage Response Markers

Western blotting can be used to detect the phosphorylation and activation of key proteins in the DNA damage response pathway.

Protocol:

-

Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated forms of ATM, Chk2, p53, and H2AX.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Viral Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Protocol:

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of serial dilutions of VdU.

-

Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of VdU.

-

Incubation: Incubate the plates until viral plaques are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

EC50 Determination: Calculate the 50% effective concentration (EC50), which is the concentration of VdU that reduces the number of viral plaques by 50% compared to the untreated control.

Conclusion

This compound is a versatile molecule with significant potential in both cancer and antiviral research and therapy. Its ability to be incorporated into DNA and subsequently targeted with bioorthogonal chemistry opens up new avenues for the development of highly specific and potent therapeutic agents. While further studies are needed to fully elucidate its quantitative efficacy and detailed mechanisms of action across a broader range of cancer types and viral infections, the existing evidence strongly supports its continued investigation as a valuable tool for researchers and a promising candidate for drug development professionals. The experimental protocols provided in this guide offer a starting point for the in-depth evaluation of the biological activities of this intriguing nucleoside analog.

References

- 1. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. DNA templated Click Chemistry via this compound and an acridine-tetrazine conjugate induces DNA damage and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. researchgate.net [researchgate.net]

- 6. The effect of (E)-5-(2-bromovinyl)-2'-deoxyuridine on DNA repair and mutagenesis of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neb.com [neb.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

5-Vinyl-2'-deoxyuridine (VdU): A Technical Guide to its Mechanism of Action in DNA Replication and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinyl-2'-deoxyuridine (VdU) is a synthetic thymidine analog that has emerged as a valuable tool in molecular biology and a potential therapeutic agent. Its vinyl functional group allows for bioorthogonal labeling of DNA through the inverse-electron-demand Diels-Alder (IEDDA) reaction, offering a copper-free alternative to other nucleoside analogs. Beyond its utility in tracking DNA synthesis, the incorporation of VdU into the genome can induce DNA damage, trigger cell cycle arrest, and promote apoptosis, highlighting its potential as an anticancer agent. This technical guide provides an in-depth overview of the mechanism of action of VdU in DNA replication, its cytotoxic effects, and detailed protocols for its application and analysis in a research setting.

Introduction

The study of DNA replication is fundamental to understanding cellular proliferation, and the development of nucleoside analogs has been instrumental in advancing this field. This compound (VdU) is a modified pyrimidine nucleoside that acts as a surrogate for thymidine.[1][2] This structural similarity allows VdU to be readily taken up by cells and phosphorylated to its triphosphate form, this compound triphosphate (VdUTP), by endogenous cellular kinases. Subsequently, DNA polymerases can incorporate VdUTP into newly synthesized DNA strands during the S-phase of the cell cycle.[3]

The defining feature of VdU is its vinyl group at the C5 position of the uracil base. This moiety serves as a reactive handle for bioorthogonal chemistry, specifically the IEDDA reaction.[4] This reaction with a tetrazine-conjugated probe enables the sensitive and specific detection of VdU-labeled DNA without the need for harsh DNA denaturation or cytotoxic copper catalysts, which are required for the detection of analogs like 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU), respectively.[5]

Recent studies have explored the therapeutic potential of VdU, particularly in oncology. The incorporation of VdU into the DNA of rapidly proliferating cancer cells, followed by the IEDDA reaction with a cytotoxic or imaging agent, presents a novel strategy for targeted cancer therapy.[6][7] Furthermore, the presence of the vinyl group within the DNA helix can itself be a lesion, leading to replication stress, the activation of DNA damage response (DDR) pathways, and ultimately, cell death.[6][7]

Mechanism of Action

The mechanism of action of VdU can be dissected into three key stages: cellular uptake and metabolism, incorporation into DNA, and the downstream cellular consequences.

Cellular Uptake and Phosphorylation

VdU is a cell-permeable nucleoside that enters the cell through nucleoside transporters.[3] Once inside the cell, it is sequentially phosphorylated by cellular kinases to its active triphosphate form, VdUTP. This process is analogous to the phosphorylation of the natural nucleoside, thymidine.

-

Step 1: Monophosphorylation: Thymidine kinase 1 (TK1), an enzyme primarily active during the S-phase, catalyzes the initial phosphorylation of VdU to VdU monophosphate (VdUMP).

-

Step 2: Diphosphorylation: Thymidylate kinase (TMPK) further phosphorylates VdUMP to VdU diphosphate (VdUDP).

-

Step 3: Triphosphorylation: Nucleoside diphosphate kinases (NDPKs) complete the process by converting VdUDP to VdUTP.

Figure 1: Cellular phosphorylation cascade of this compound (VdU).

Incorporation into DNA by DNA Polymerases

VdUTP competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into nascent DNA strands by DNA polymerases during replication. While VdUTP is a substrate for various DNA polymerases, the efficiency of its incorporation can vary depending on the specific polymerase and the local DNA sequence context. The presence of the bulky vinyl group at the C5 position may influence the catalytic efficiency of the polymerase.

Downstream Cellular Consequences

The incorporation of VdU into the genome has several significant downstream effects:

-

DNA Labeling via IEDDA Reaction: The vinyl group serves as a dienophile in the IEDDA reaction with a tetrazine-conjugated probe. This bioorthogonal reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst.[4] This allows for the fluorescent labeling of newly synthesized DNA for imaging and analysis.[3]

-

Induction of DNA Damage: The presence of VdU in the DNA template can be recognized as a lesion by the cellular machinery. This can lead to replication fork stalling and the formation of single- and double-strand breaks (DSBs).[6][7]

-

Activation of the DNA Damage Response (DDR) Pathway: The DNA damage induced by VdU incorporation activates the DDR signaling cascade. This involves the recruitment and activation of sensor proteins like ataxia-telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the histone variant H2AX (forming γH2AX), which is a hallmark of DSBs.[8]

-

Cell Cycle Arrest and Apoptosis: The activation of the DDR pathway leads to the activation of cell cycle checkpoints, primarily at the S and G2/M phases, to allow time for DNA repair.[6] If the damage is extensive and cannot be repaired, the cells are directed towards programmed cell death, or apoptosis.[6][7] The combination of VdU with a tetrazine-conjugated molecule has been shown to synergistically induce cytotoxicity in cancer cells.[6][7]

Figure 2: VdU-induced DNA damage response pathway.

Quantitative Data

DNA Polymerase Incorporation Kinetics

Note: Specific kinetic data for the incorporation of 5-Vinyl-dUTP by various DNA polymerases is not extensively available in the public domain. The following table presents a template for such data, which would be critical for understanding the efficiency of VdU as a substrate.

| DNA Polymerase | Nucleotide | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| Taq Polymerase | dTTP | Data not available | Data not available | Data not available | |

| VdUTP | Data not available | Data not available | Data not available | ||

| Pfu Polymerase | dTTP | Data not available | Data not available | Data not available | |

| VdUTP | Data not available | Data not available | Data not available | ||

| Klenow Fragment | dTTP | Data not available | Data not available | Data not available | |

| VdUTP | Data not available | Data not available | Data not available |

Cytotoxicity (IC50 Values)

Note: IC50 values for this compound as a single agent are not widely reported. The cytotoxic effects are more pronounced when used in combination with a tetrazine conjugate. The following table provides a template for reporting such data.

| Cell Line | Compound | IC50 (µM) | Assay | Reference |

| HeLa (Cervical Cancer) | VdU | Data not available | MTT/XTT | |

| A549 (Lung Cancer) | VdU | Data not available | MTT/XTT | |

| MCF-7 (Breast Cancer) | VdU | Data not available | MTT/XTT | |

| Various Cancer Cell Lines | VdU + Acridine-Tetrazine (PINK) | Synergistic Cytotoxicity Observed | Confluency/Spheroid Assay | [6][7] |

Experimental Protocols

Cell Culture and VdU Labeling

-

Cell Seeding: Plate cells of interest (e.g., HeLa, A549, MCF-7) in appropriate culture vessels and allow them to adhere and resume logarithmic growth.

-

VdU Treatment: Prepare a stock solution of VdU in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (typically 10-100 µM).

-

Incubation: Replace the existing medium with the VdU-containing medium and incubate the cells for a period corresponding to at least one S-phase (e.g., 4-24 hours), depending on the cell doubling time.

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction for DNA Visualization

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inverse electron demand Diels-Alder click chemistry for pretargeted PET imaging and radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

Structure-Activity Relationship of 5-Vinyl-2'-deoxyuridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinyl-2'-deoxyuridine (VdU), a synthetic thymidine analog, has garnered significant interest within the scientific community for its potential as both an antiviral and an anticancer agent. Its unique vinyl group at the C5 position of the uracil base allows for novel chemical interactions and biological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VdU and its analogs, detailing its mechanism of action, synthesis, and biological evaluation. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the core concepts.

Introduction

Nucleoside analogs have long been a cornerstone in the development of antiviral and anticancer therapies. By mimicking endogenous nucleosides, these compounds can interfere with nucleic acid synthesis and other vital cellular processes. This compound (VdU) is a pyrimidine nucleoside analog that has demonstrated notable biological activity. Its structure, characterized by a vinyl substituent at the 5-position of the deoxyuridine scaffold, is crucial to its mechanism of action. This document explores the intricate relationship between the chemical structure of VdU and its derivatives and their biological functions, providing a valuable resource for researchers in the field of drug discovery and development.

Mechanism of Action

The biological activity of this compound is predicated on its intracellular activation and subsequent incorporation into DNA. As a thymidine analog, VdU is a substrate for various cellular and viral kinases.

Phosphorylation Cascade

The initial and rate-limiting step in the activation of VdU is its phosphorylation to the monophosphate form (VdUMP). This conversion is catalyzed by thymidine kinase (TK), with a notable substrate preference for viral TKs, such as that from Herpes Simplex Virus (HSV), over human cellular TK. This selective phosphorylation is a key determinant of VdU's antiviral selectivity.[1] Subsequent phosphorylations by cellular kinases yield the diphosphate (VdUDP) and the active triphosphate form (VdUTP).

DNA Incorporation and Damage

Once converted to its triphosphate form, VdUTP can be incorporated into replicating DNA by DNA polymerases in place of the natural deoxythymidine triphosphate (dTTP). The presence of the vinyl group in the DNA strand can lead to steric hindrance and altered base pairing properties, ultimately disrupting DNA replication and leading to the accumulation of DNA strand breaks.[2] This DNA damage triggers a cellular response, activating signaling pathways that can lead to cell cycle arrest and apoptosis.[2]

"Click Chemistry" Application in Cancer Therapy

A novel therapeutic strategy utilizes the vinyl group of incorporated VdU as a chemical handle for bioorthogonal "click chemistry" reactions.[2] After VdU is incorporated into the DNA of cancer cells, a tetrazine-conjugated cytotoxic agent can be administered. The tetrazine reacts specifically with the vinyl group of VdU via an inverse electron-demand Diels-Alder reaction, leading to the targeted delivery of the cytotoxic payload to the cancer cell's DNA, thereby inducing localized DNA damage and triggering apoptosis.[2]

Structure-Activity Relationship (SAR)

The biological activity of 5-substituted-2'-deoxyuridine analogs is highly dependent on the nature of the substituent at the C5 position of the uracil ring.

Antiviral Activity

The antiviral activity, particularly against herpesviruses, is sensitive to modifications of the vinyl group. While VdU itself shows moderate activity, derivatives with halogenated vinyl groups, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), exhibit significantly enhanced potency against HSV-1 and Varicella-Zoster Virus (VZV).[3] The corresponding 2'-deoxycytidine analogs also demonstrate potent antiviral effects.[4]

| Compound | Virus | Cell Line | IC50 (µg/mL) | Reference |

| This compound | HSV-1 | - | Inactive | [4] |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | - | 0.004 | [3] |

| (E)-5-(2-Iodovinyl)-2'-deoxyuridine (IVDU) | HSV-1 | - | 0.007 | [3] |

| 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) | HSV-1 | - | 0.03-0.2 | [5] |

| 5-(2-Fluoroethyl)-2'-deoxyuridine (FEDU) | HSV-2 | - | 0.1-0.3 | [5] |

| (E)-5-(2-Bromovinyl)-2'-deoxycytidine | HSV-1 | PRK | 0.01 | [4] |

Table 1: Antiviral activity of this compound and its analogs.

Anticancer Activity

The cytotoxic activity of VdU and its analogs against cancer cell lines is also influenced by the C5 substituent. Analogs with iodinated vinyl groups have shown potent cytostatic activity against tumor cells transfected with the HSV-1 thymidine kinase gene, with IC50 values in the nanomolar range.[3][6] This highlights the potential for a gene-directed enzyme prodrug therapy (GDEPT) approach, where the viral kinase is selectively expressed in tumor cells, leading to the localized activation of the nucleoside analog.

| Compound | Cell Line | IC50 (µM) | Reference |

| (E)-5-(2-Iodovinyl)-2'-deoxyuridine (IVDU) | FM3A TK-/HSV-1 TK+ | 0.002 | [6] |

| (E)-5-(2-Iodovinyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (IVFAU) | FM3A TK-/HSV-1 TK+ | 0.008 | [6] |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | FM3A/TK-/HSV-1 TK+ | 0.0015 | [3] |

Table 2: Cytotoxic activity of this compound analogs.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Stille cross-coupling reaction.[7]

Materials:

-

5-Iodo-2'-deoxyuridine

-

Vinyltributyltin

-

Tetrakis(triphenylphosphine)palladium(0)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 5-iodo-2'-deoxyuridine (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add vinyltributyltin (1.2 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for determining the antiviral activity of a compound against plaque-forming viruses like HSV-1.[8][9][10]

Materials:

-

Vero cells (or other susceptible host cells)

-

Herpes Simplex Virus-1 (HSV-1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Test compound (this compound or analog)

-

Methylcellulose

-

Crystal Violet solution

-

Phosphate-Buffered Saline (PBS)

-

24-well plates

Procedure:

-

Seed Vero cells in 24-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound in DMEM with 2% FBS.

-

Infect the confluent cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with DMEM containing 2% FBS, 0.5% methylcellulose, and the various concentrations of the test compound.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with methanol and stain with crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the 50% inhibitory concentration (IC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[11][12][13][14]

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

DMEM with 10% FBS

-

Test compound (this compound or analog)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO or a solubilization buffer to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (IC50).

Conclusion

This compound and its analogs represent a promising class of compounds with tunable antiviral and anticancer properties. The structure-activity relationships highlighted in this guide underscore the critical role of the C5 substituent in determining the biological activity profile. The selective activation of these compounds by viral thymidine kinases provides a clear rationale for their use as antiviral agents and as prodrugs in cancer gene therapy. The unique vinyl group not only influences the interaction with key cellular enzymes but also offers a versatile handle for innovative therapeutic approaches such as DNA-targeted click chemistry. Further exploration of the chemical space around the this compound scaffold is warranted to develop next-generation nucleoside analogs with enhanced efficacy and selectivity. This technical guide provides a solid foundation for researchers to design and evaluate novel VdU derivatives in the ongoing quest for more effective antiviral and anticancer drugs.

References

- 1. Selective Phosphorylation of Antiviral Drugs by Vaccinia Virus Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA templated Click Chemistry via this compound and an acridine-tetrazine conjugate induces DNA damage and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly selective cytostatic activity of (E)-5-(2-bromovinyl)-2'-deoxyuridine derivatives for murine mammary carcinoma (FM3A) cells transformed with the herpes simplex virus type 1 thymidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity [pubmed.ncbi.nlm.nih.gov]

- 6. Novel (E)-5-(2-iodovinyl)-2'-deoxyuridine derivatives as potential cytostatic agents against herpes simplex virus thymidine kinase gene transfected tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. MTT (Assay protocol [protocols.io]

physical and chemical characteristics of 5-Vinyl-2'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Vinyl-2'-deoxyuridine (VdU), a synthetic thymidine analog. It details experimental protocols for its synthesis, analysis, and application in life sciences research, particularly in monitoring DNA synthesis and as a component in targeted cancer therapy strategies.

Core Physical and Chemical Characteristics

This compound is a white to off-white solid compound. Its key properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₅ | [1][2] |

| Molecular Weight | 254.24 g/mol | [1][2] |

| Exact Mass | 254.09 g/mol | [2] |

| CAS Number | 55520-67-7 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 95-98% (HPLC) | [2][3] |

| Melting Point | 106-110 °C (decomposition) or 228–230°C | [4] |

| Solubility | Soluble in DMSO and methanol | [1][2] |

| Storage Conditions | Store at -20 °C. Short-term exposure to ambient temperature is possible. | [2] |

| Shelf Life | Typically 12 months from date of delivery. | [2] |

Spectroscopic and Analytical Data

| Property | Value | Source(s) |

| UV Absorption (λmax) | 292 nm (in Methanol) | [1][2] |

| Molar Extinction Coefficient (ε) | 9.2 L mmol⁻¹ cm⁻¹ (in Methanol) | [1][2] |

| ¹H NMR (400MHz, CD₃OD) | δ 8.32 (s, 1H), 6.51 (dd, J=17.8Hz, 10.5Hz, 1H), 6.3 (t, J=6.4Hz, 1H), 5.91 (dd, J=17.8Hz, 2.1Hz, 1H), 5.20 (dd, J=10.5Hz, 2.1Hz, 1H), 4.41-4.39 (m, 1H), 3.96-3.93 (m, 3H), 3.82-3.72 (m, 2H), 2.34-2.21 (m, 2H) | [4] |

| Mass Spectrometry (ESI, m/z) | [M+H]⁺: 255.1 | [4] |

Experimental Protocols

Synthesis and Purification of this compound

A rapid and efficient synthesis of VdU can be achieved via a palladium-catalyzed Stille coupling reaction between 5-iodo-2'-deoxyuridine and an organostannane reagent.[5][6] The following protocol is adapted from the procedure described by Kore et al. (2015).[4]

Materials:

-

5-iodo-2'-deoxyuridine

-

Tri-n-butyl(vinyl)stannane

-

Tetrakis(triphenylphosphine)palladium(0)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon gas

-

Dichloromethane (DCM)

-

Ethanol

-

Silica gel for flash column chromatography

-

Hyflo Super Cel (or Celite)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-iodo-2'-deoxyuridine (1 equivalent) and tri-n-butyl(vinyl)stannane (1.1 equivalents) in anhydrous THF.

-

Degassing: Degas the solution by bubbling with argon gas for 15-20 minutes to create an inert atmosphere.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture under an argon atmosphere.

-

Reflux: Stir the reaction mixture under reflux for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with dichloromethane.

-

Filtration: Filter the mixture through a pad of Hyflo Super Cel to remove the palladium catalyst.

-

Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[4] Use a solvent system of 5% ethanol in dichloromethane as the eluent to obtain this compound as a semi-white solid.[4]

Cell Proliferation Assay using VdU and Tetrazine-Dye Ligation

VdU is a thymidine analog that gets incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[1][7] The incorporated vinyl group can then be detected via a bioorthogonal, copper-free click chemistry reaction with a tetrazine-conjugated fluorescent dye.[8][9] This method avoids the copper-catalyzed cytotoxicity associated with 5-ethynyl-2'-deoxyuridine (EdU) assays.[8]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (VdU) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Fluorescently-labeled tetrazine dye (e.g., Tetrazine-AF488, Tetrazine-Cy5)

-

Nuclear counterstain (e.g., DAPI, Hoechst 33342)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Plate cells at the desired density in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

-

VdU Labeling: Add VdU to the culture medium to a final concentration of 10-20 µM. The optimal concentration and incubation time should be determined empirically for each cell type, but a typical incubation period is 1-4 hours.

-

Cell Fixation: After incubation, remove the VdU-containing medium and wash the cells twice with PBS. Fix the cells with the fixation solution for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS and then permeabilize them with the permeabilization buffer for 20-30 minutes at room temperature.

-

Tetrazine Ligation (Click Reaction): Wash the cells twice with PBS. Prepare the click reaction cocktail containing the fluorescently-labeled tetrazine dye in PBS (a typical concentration is 5-10 µM). Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing and Counterstaining: Wash the cells three times with PBS. If desired, incubate with a nuclear counterstain like DAPI or Hoechst for 10 minutes.

-

Imaging/Analysis: Wash the cells a final time with PBS. The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

DNA Damage and Apoptosis Induction using VdU and Acridine-Tetrazine Conjugate (PINK)

A recent therapeutic strategy utilizes VdU in a DNA-templated click chemistry approach to selectively induce cell death in cancer cells.[6] In this method, VdU is first incorporated into the DNA of proliferating cancer cells. Subsequently, an acridine-tetrazine conjugate (referred to as PINK) is introduced. The acridine moiety of PINK intercalates into the DNA, bringing the tetrazine group in close proximity to the VdU vinyl groups, thereby catalyzing a highly efficient inverse electron-demand Diels-Alder reaction. This "clicked" product forms a bulky adduct within the DNA, leading to double-strand breaks (DSBs), cell cycle arrest in the S-phase, and ultimately, apoptosis.[6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (VdU)

-

Acridine-tetrazine conjugate (PINK)

-

Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide kit)

-

Reagents for Western blotting (e.g., antibodies against γH2AX, cleaved PARP)

-

Reagents for Comet assay (optional, for DSB analysis)

-

Flow cytometer

Procedure (adapted from Li et al., 2023): [6]

-

VdU Pre-treatment: Culture cancer cells and treat them with a predetermined concentration of VdU for a specific duration (e.g., 24 hours) to allow for its incorporation into newly synthesized DNA.

-

PINK Treatment: After VdU incorporation, wash the cells and treat them with the acridine-tetrazine conjugate (PINK).

-

Viability and Apoptosis Analysis:

-

Cell Viability: Measure cell viability using standard assays (e.g., MTT, confluence measurements).

-

Apoptosis Detection: To assess apoptosis, stain the cells with Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[10] Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

DNA Damage Analysis:

-

Western Blotting: Lyse the treated cells and perform Western blotting to detect markers of DNA damage and apoptosis, such as phosphorylated histone H2AX (γH2AX) for double-strand breaks and cleaved PARP as an apoptosis marker.

-

Comet Assay: Perform a comet assay (single-cell gel electrophoresis) to directly visualize DNA double-strand breaks.[6]

-

-

Cell Cycle Analysis: Fix the treated cells, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry to determine the cell cycle distribution. An accumulation of cells in the S-phase is indicative of DNA replication stress.[6]

References

- 1. scienceopen.com [scienceopen.com]

- 2. This compound (5-VdU), Vinyl-containing Nucleosides - Jena Bioscience [jenabioscience.com]

- 3. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. DNA templated Click Chemistry via this compound and an acridine-tetrazine conjugate induces DNA damage and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thno.org [thno.org]

- 8. researchgate.net [researchgate.net]

- 9. Alkene-tetrazine ligation for imaging cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

In Vivo Stability and Metabolism of 5-Vinyl-2'-deoxyuridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated in vivo stability and metabolism of 5-Vinyl-2'-deoxyuridine (VdU). As a synthetic analog of thymidine, VdU is primarily utilized as a research tool for labeling DNA in proliferating cells to monitor DNA synthesis.[1][2][3][4][5] While direct in vivo pharmacokinetic studies on VdU are not extensively available in the public domain, this guide extrapolates its likely metabolic fate based on the well-documented metabolism of structurally related 5-substituted 2'-deoxyuridine analogs, such as (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVdU) and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU).[6][7][8][9]

Core Concepts: Stability and Metabolic Pathways

The in vivo stability of nucleoside analogs like VdU is predominantly influenced by enzymatic degradation. The primary metabolic pathway anticipated for VdU involves the phosphorolytic cleavage of the N-glycosidic bond, a reaction catalyzed by the enzyme thymidine phosphorylase. This initial step is common for many 5-substituted pyrimidine deoxyribonucleosides.[6][8]

Subsequent to the initial cleavage, the resulting pyrimidine base, 5-vinyluracil, is expected to enter the general pyrimidine catabolic pathway. This pathway involves a series of enzymatic reactions that ultimately lead to the breakdown of the pyrimidine ring.

Proposed Metabolic Pathway of this compound

The metabolic journey of VdU in vivo can be conceptualized in two main stages:

-

Phosphorolysis to 5-Vinyluracil: VdU is anticipated to be a substrate for thymidine phosphorylase, which cleaves the bond between the 5-vinyluracil base and the deoxyribose sugar moiety. This reaction yields 5-vinyluracil and 2-deoxyribose-1-phosphate. Studies on analogous compounds like IVdU have shown that this phosphorolysis is a major degradation pathway.[6]

-

Catabolism of 5-Vinyluracil: The liberated 5-vinyluracil base is then expected to be catabolized by the enzymes of the pyrimidine degradation pathway. This pathway includes dihydropyrimidine dehydrogenase, dihydropyrimidinase, and β-ureidopropionase, which sequentially reduce and open the pyrimidine ring to produce β-alanine, ammonia, and carbon dioxide. It is noteworthy that the metabolite of the related compound BVDU, bromovinyluracil, is a known potent inhibitor of dihydrouracil dehydrogenase, an important enzyme in 5-fluorouracil metabolism.[8] A similar interaction with this enzyme could be a possibility for 5-vinyluracil.

Quantitative Data from Analogous Compounds

Direct pharmacokinetic data for VdU is scarce. However, studies on halogenated vinyl analogs provide valuable insights into the potential in vivo behavior of VdU. The following table summarizes key pharmacokinetic parameters for (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVdU) and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU).

| Compound | Animal Model | Administration Route | Peak Serum Concentration | Key Metabolic Fate | Reference |

| (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVdU) | Dog | Intravenous | - | Rapidly metabolized to (E)-5-(2-iodovinyl)uracil and iodide.[6] | [6] |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Mouse | Intraperitoneal, Subcutaneous, Oral | 40-100 µg/mL (oral) | Metabolized to bromovinyluracil (BVU).[7][8] | [7][8] |

| 5-iodo-2'-deoxyuridine | Mouse | Intraperitoneal, Subcutaneous, Oral | 4-10 µg/mL (oral) | - | [7] |

Note: The data presented is for analogous compounds and should be interpreted with caution as the pharmacokinetic profile of VdU may differ.

Experimental Protocols for In Vivo Assessment

To definitively determine the in vivo stability and metabolism of VdU, a dedicated pharmacokinetic study would be required. The following outlines a general experimental protocol based on standard practices for nucleoside analogs.

Animal Model Selection

Commonly used animal models for pharmacokinetic studies of nucleoside analogs include mice and rats due to their well-characterized physiology and ease of handling.[7][9] Dogs have also been used for studying the metabolism of related compounds.[6]

Administration of this compound

-

Formulation: VdU can be dissolved in a suitable vehicle such as a mixture of DMSO and saline for intravenous administration or suspended in a vehicle like carboxymethyl cellulose for oral gavage.

-

Dosing: The dose will depend on the objectives of the study. For pharmacokinetic profiling, a dose range could be explored. For instance, related compounds have been administered at doses around 100 mg/kg in mice.[7]

-

Routes of Administration: To assess bioavailability and metabolism, both intravenous (IV) and oral (PO) routes should be considered.

Sample Collection

-

Blood: Serial blood samples should be collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration. Plasma should be separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces: Animals can be housed in metabolic cages to allow for the collection of urine and feces over a 24 or 48-hour period to assess excretion pathways.

-

Tissues: At the end of the study, key tissues (e.g., liver, kidneys, intestine) can be harvested to determine tissue distribution and identify tissue-specific metabolites.

Bioanalytical Method

-

Sample Preparation: Plasma and tissue homogenates will likely require protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate VdU and its metabolites.

-

Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of nucleoside analogs and their metabolites in biological matrices.

Pharmacokinetic Analysis

The concentration-time data will be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Chemical and biological degradation of 5-fluorouracil prodrugs having high serum albumin binding potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (VdU), 55520-67-7 | BroadPharm [broadpharm.com]

- 5. This compound (5-VdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 6. Pharmacokinetics and metabolism of E-5-(2-[131I]iodovinyl)-2'-deoxyuridine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of E-5-(2-bromovinyl)-2'-deoxyuridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of (E)-5-(2-bromovinyl)-2'-deoxyuridine on life-span and 5-fluorouracil metabolism in mice with hepatic metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of E-5-(2-Bromovinyl)-2′-Deoxyuridine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Vinyl-2'-deoxyuridine (VdU) - Solubility, Storage, and Application in DNA Synthesis Monitoring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, storage conditions, and a key application of 5-Vinyl-2'-deoxyuridine (VdU), a thymidine analog used for monitoring DNA synthesis.

Core Properties and Storage

This compound is a synthetic nucleoside that can be incorporated into newly synthesized DNA by cellular polymerases, making it a valuable tool for studying cell proliferation.

Solubility

5-VdU is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1][2] While specific quantitative solubility limits are not widely published, it is common practice to prepare stock solutions in the millimolar range. For instance, a 10 mM stock solution in DMSO is frequently used in cell-based assays. To enhance solubility, gentle warming to 37°C and sonication can be employed.

Table 1: Qualitative Solubility Data for this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] | Commonly used for preparing high-concentration stock solutions. |

| Methanol | Soluble[1] | An alternative organic solvent for solubilization. |

| Water | Sparingly Soluble | Not recommended for preparing high-concentration stock solutions. |

Storage Conditions

Proper storage of 5-VdU is critical to maintain its stability and efficacy.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Duration |

| Solid Form | Store at -20°C in a dark, dry place.[1][2] | Long-term (up to 24 months from receipt)[3] |

| Short-term exposure to ambient temperature (up to 3 weeks) is acceptable for transportation.[3] | Short-term | |

| In Solution (e.g., in DMSO) | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light. | Up to 1 month |

| For longer-term storage of stock solutions, -80°C is recommended. | Up to 6 months |

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol provides a general framework for determining the solubility of 5-VdU in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, Methanol)

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath at 37°C

-

Analytical balance

-

Microcentrifuge tubes

Procedure:

-

Initial High-Concentration Test:

-

Weigh a precise amount of 5-VdU (e.g., 5 mg) into a microcentrifuge tube.

-

Add a small, calculated volume of the solvent to achieve a high target concentration (e.g., 20 mg/mL).

-

Vortex the tube vigorously for 1-2 minutes at room temperature.

-

Visually inspect for complete dissolution. If the solution is clear with no visible particles, the compound is soluble at this concentration.

-

-

Mechanical and Thermal Assistance (if not fully dissolved):

-

If the compound is not fully dissolved, place the tube in a water bath sonicator for 5 minutes.

-

Visually inspect again.

-

If still not dissolved, warm the solution to 37°C for up to 60 minutes, with intermittent vortexing.

-

Visually inspect for dissolution.

-

-

Step-wise Dilution for Determining Maximum Solubility:

-

If the compound did not dissolve at the initial high concentration, perform a serial dilution.

-

Add a precise volume of solvent to the suspension to decrease the concentration by a factor of two.

-

Repeat the mixing, sonication, and warming steps as described above.

-

Continue this process of dilution and solubilization attempts until the compound fully dissolves. The concentration at which complete dissolution is first observed is the approximate solubility under those conditions.

-

-

Confirmation of Saturation (Optional):

-

For a more precise determination, create a saturated solution by adding an excess of 5-VdU to the solvent and performing the solubilization steps.

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and determine its concentration using a spectrophotometer, referencing a standard curve of known 5-VdU concentrations.

-

Protocol for In Vitro Labeling of Proliferating Cells with 5-VdU

This protocol outlines the steps for labeling newly synthesized DNA in cultured cells with 5-VdU, followed by detection using a tetrazine-conjugated fluorescent probe. This method is analogous to protocols for other thymidine analogs like BrdU and EdU.[4][5]

Materials:

-

This compound (5-VdU)

-

DMSO for preparing 5-VdU stock solution

-

Cell culture medium appropriate for the cell line

-

Cultured cells in exponential growth phase

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Tetrazine-conjugated fluorescent dye (e.g., Tetrazine-Alexa Fluor™ 488)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Preparation of 5-VdU Labeling Solution:

-

Prepare a 10 mM stock solution of 5-VdU in DMSO.

-

Dilute the 5-VdU stock solution in pre-warmed cell culture medium to a final working concentration (typically 10-20 µM). The optimal concentration may need to be determined empirically for each cell type.

-

-

Cell Labeling:

-

Remove the existing culture medium from the cells.

-

Add the 5-VdU labeling solution to the cells.

-

Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a duration appropriate to label the desired cell population (e.g., 1-2 hours for actively dividing cells). The incubation time can be adjusted based on the cell cycle length.

-

-

Cell Fixation and Permeabilization:

-

Remove the labeling solution and wash the cells twice with PBS.

-

Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature. This step is crucial for allowing the detection reagent to access the nucleus.

-

-

Click Chemistry Detection:

-

Prepare the click reaction cocktail according to the manufacturer's instructions for the tetrazine-conjugated fluorescent dye. This typically involves mixing the dye with a reaction buffer.

-

Wash the cells once with PBS.

-

Add the click reaction cocktail to the permeabilized cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Analysis:

-

Wash the cells two to three times with a wash buffer (e.g., PBS with 0.5% BSA).

-

If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the incorporated 5-VdU.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for labeling and detecting newly synthesized DNA using 5-VdU.

This diagram illustrates the key stages of using 5-VdU for monitoring DNA synthesis, from introducing the nucleoside analog to the final analysis of labeled cells. The copper-free click chemistry step provides a biocompatible and efficient method for detecting cell proliferation.

References

Methodological & Application

Application Notes and Protocols for 5-Vinyl-2'-deoxyuridine (VdU) Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinyl-2'-deoxyuridine (VdU) is a synthetic analog of the natural nucleoside thymidine. It serves as a powerful tool for monitoring DNA synthesis and cell proliferation in culture. During the S-phase of the cell cycle, VdU is incorporated into newly synthesized DNA.[1] The vinyl group of the incorporated VdU allows for its detection through a highly specific and biocompatible click chemistry reaction.[2][3] This detection method, known as inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, utilizes a tetrazine-conjugated fluorescent dye or biotin, and notably, it is copper-free.[3][4] This copper-free nature represents a significant advantage over the widely used 5-ethynyl-2'-deoxyuridine (EdU), which requires a cytotoxic copper(I) catalyst for its detection.[3] Furthermore, the detection of VdU does not necessitate the harsh DNA denaturation steps required for 5-bromo-2'-deoxyuridine (BrdU) immunodetection, thus better preserving cellular morphology and antigenicity for multiplexing applications.[5]

These characteristics make VdU an excellent alternative for researchers studying cell cycle kinetics, assessing the effects of therapeutic agents on cell proliferation, and tracking the fate of dividing cells in various biological systems.

Comparison of VdU with BrdU and EdU

The choice of a nucleoside analog for cell proliferation studies depends on the specific experimental requirements. VdU, BrdU, and EdU each offer distinct advantages and disadvantages.

| Feature | This compound (VdU) | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |

| Detection Method | Copper-free inverse-electron-demand Diels-Alder (IEDDA) click chemistry with a tetrazine probe.[3] | Immunocytochemistry with an anti-BrdU antibody. | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry. |

| DNA Denaturation | Not required.[3] | Required (e.g., HCl, heat, or DNase treatment).[6] | Not required. |

| Cytotoxicity | Low; avoids copper-induced cytotoxicity.[2] | Low, but the required DNA denaturation can damage cellular structures.[5] | The copper catalyst is cytotoxic. |

| Multiplexing | Highly compatible with antibody-based staining and fluorescent protein imaging. | DNA denaturation can compromise epitopes for antibody co-staining.[5] | Generally compatible, but the copper catalyst can quench some fluorescent proteins. |

| Protocol Time | Relatively short. | Longer due to denaturation and antibody incubation steps.[5] | Short. |

| Signal-to-Noise Ratio | High. | Can be variable with potential for higher background.[7] | High.[7] |

Experimental Protocols

I. VdU Labeling of Adherent Cells in Culture

This protocol provides a general guideline for labeling adherent cells with VdU. Optimal conditions, particularly VdU concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Materials:

-

This compound (VdU)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Tetrazine-conjugated fluorescent dye (e.g., Tetrazine-AF488, Tetrazine-AF594)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

Cell Seeding: Plate cells on sterile coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

VdU Labeling:

-

Prepare a working solution of VdU in pre-warmed complete cell culture medium. The final concentration typically ranges from 10 to 50 µM. Refer to the table below for recommended starting concentrations for various cell lines.

-

Remove the existing culture medium from the cells and replace it with the VdU-containing medium.

-

Incubate the cells for a desired period (e.g., 1 to 24 hours) at 37°C in a CO₂ incubator. The incubation time depends on the cell cycle length of the cell line being studied.

-

-

Cell Fixation:

-

Remove the VdU-containing medium and wash the cells twice with PBS.

-

Add the fixative solution to each well and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add the permeabilization buffer to each well and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with wash buffer for 5 minutes each.

-

-

Tetrazine Click Reaction:

-

Prepare the tetrazine-dye solution in PBS. The optimal concentration of the tetrazine probe should be determined empirically, but a starting concentration of 5-20 µM is recommended.

-

Add the tetrazine-dye solution to each well, ensuring the coverslips are fully covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the tetrazine-dye solution and wash the cells three times with wash buffer for 5 minutes each, protected from light.

-

-

Nuclear Counterstaining:

-

Incubate the cells with a nuclear counterstain solution (e.g., 1 µg/mL DAPI in PBS) for 5-10 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Carefully remove the coverslips from the wells and mount them on microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Recommended Starting VdU Concentrations for Various Cell Lines:

| Cell Line | VdU Concentration |

| HeLa | 10 - 30 µM |

| A549 | 30 µM |

| U2OS | 30 µM |

| NIH/3T3 | 10 µM |

| Jurkat | 10 µM |

| Primary Human Fibroblasts | 10 µM |

This data is adapted from manufacturer recommendations and published literature for the related compound EdU, and should be used as a starting point for optimization with VdU.

II. VdU Labeling in Primary Neuron Cultures

This protocol is adapted for the specific needs of delicate primary neuron cultures.

Modifications for Primary Neurons:

-

VdU Concentration: Use a lower concentration range of 1-10 µM to minimize potential toxicity.

-

Labeling Time: A shorter labeling pulse of 1-4 hours is often sufficient.

-

Fixation: Use a milder fixation method, such as 4% paraformaldehyde in a cytoskeleton-preserving buffer, for 10-15 minutes at room temperature.

-

Permeabilization: Use a gentler permeabilization agent like 0.1% Triton™ X-100 for 10 minutes.

-

Washing: Be gentle during washing steps to avoid detaching the neurons.

Data Presentation

Quantitative Comparison of Labeling Efficiency and Cytotoxicity

While direct head-to-head quantitative comparisons of VdU with BrdU and EdU are still emerging in the literature, the following table summarizes expected performance based on the known properties of each method.

| Parameter | VdU | BrdU | EdU |

| Relative Labeling Efficiency | High | High | High |

| Signal Intensity | Strong | Variable, dependent on antibody and denaturation efficiency | Very Strong |

| Cell Viability (post-labeling & detection) | High | Moderate to High (denaturation can affect viability) | Moderate (copper cytotoxicity is a concern) |

| Preservation of Cell Morphology | Excellent | Can be compromised by DNA denaturation | Excellent |

Mandatory Visualizations

Experimental Workflow for VdU Labeling

Caption: Workflow for labeling proliferating cells with VdU and detection via IEDDA click chemistry.

Signaling Pathway of VdU Incorporation and Detection

Caption: The metabolic pathway of VdU incorporation and subsequent detection via click chemistry.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak VdU signal | Inefficient VdU incorporation. | Optimize VdU concentration and incubation time. Ensure cells are actively proliferating. |

| Inefficient click reaction. | Optimize tetrazine-fluorophore concentration and incubation time. Ensure the tetrazine reagent is fresh and has been stored correctly. | |

| Incorrect fluorescence imaging settings. | Use appropriate filter sets for the chosen fluorophore and ensure sufficient exposure time. | |

| High background fluorescence | Incomplete washing. | Increase the number and duration of washing steps after fixation, permeabilization, and click reaction. |

| Non-specific binding of the tetrazine probe. | Decrease the concentration of the tetrazine-fluorophore. Include a blocking step with BSA or serum before the click reaction. | |

| Cell detachment | Harsh treatment during washing or fixation. | Be gentle during all washing steps. Consider using a milder fixation protocol. |

| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure during imaging. Use an anti-fade mounting medium. |

References

- 1. Essais de viabilité cellulaire et de prolifération [sigmaaldrich.com]

- 2. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 4. broadpharm.com [broadpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. EdU Labeling Detects Proliferating Cells in the Regenerating Avian Cochlea - PMC [pmc.ncbi.nlm.nih.gov]

5-Vinyl-2'-deoxyuridine (VdU) for Tracking Cell Proliferation in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracking cell proliferation is a cornerstone of cancer research, providing critical insights into tumor growth, therapeutic response, and drug discovery. For decades, the thymidine analogs 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) have been the workhorses for monitoring DNA synthesis. However, these methods have inherent limitations. BrdU detection requires harsh DNA denaturation, which can compromise cellular integrity and limit multiplexing with other antibodies. EdU, while circumventing the need for denaturation through a "click" chemistry approach, relies on a copper catalyst that can induce cytotoxicity.

5-Vinyl-2'-deoxyuridine (VdU) has emerged as a promising alternative that overcomes these challenges.[1][2][3] Like BrdU and EdU, VdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Its detection is achieved through a bioorthogonal, copper-free click chemistry reaction known as an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated probe.[4][5] This approach offers the mild detection of EdU without the associated copper-induced toxicity, making it an ideal tool for sensitive and robust cell proliferation analysis in cancer research. Notably, studies have indicated that VdU exhibits reduced genotoxicity compared to EdU.[4][6]

This document provides detailed application notes and protocols for the use of VdU in tracking cell proliferation in cancer research, including methodologies for flow cytometry, immunofluorescence microscopy, and in vivo studies.

Principle of VdU Labeling and Detection

The VdU-based cell proliferation assay is a two-step process that involves the incorporation of VdU into the DNA of actively dividing cells, followed by the detection of the incorporated VdU using a tetrazine-conjugated fluorescent dye or biotin.

Comparison with BrdU and EdU

VdU offers distinct advantages over traditional methods for monitoring cell proliferation. The table below summarizes a qualitative comparison of VdU with BrdU and EdU. While direct quantitative comparisons of labeling efficiency and signal-to-noise ratios are not extensively available in the current literature, the reduced toxicity and milder detection method of VdU make it a superior choice for many applications.

| Feature | This compound (VdU) | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |

| Detection Method | Copper-free "click" chemistry (IEDDA) | Antibody-based | Copper-catalyzed "click" chemistry (CuAAC) |

| DNA Denaturation | Not required | Required (acid or heat) | Not required |

| Multiplexing | High compatibility | Limited | High compatibility |

| Cytotoxicity | Low; reduced genotoxicity compared to EdU[4][6] | Can be cytotoxic at high concentrations | Copper catalyst is cytotoxic[7][8] |

| Protocol Time | Short | Long | Short |

| In Vivo Compatibility | Yes | Yes | Yes |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific cell types and experimental conditions.

Protocol 1: VdU Labeling and Detection in Cultured Cancer Cells for Flow Cytometry

This protocol details the labeling of proliferating cancer cells with VdU and their subsequent detection using a tetrazine-conjugated fluorophore for analysis by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (VdU) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

-

Tetrazine-conjugated fluorophore (e.g., Tetrazine-Alexa Fluor™ 488)

-

DNA stain (e.g., DAPI or Propidium Iodide)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-